molecular formula C18H13NO3 B2436147 N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide CAS No. 21316-75-6

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide

Cat. No.: B2436147
CAS No.: 21316-75-6
M. Wt: 291.306
InChI Key: BBSRJEAJNSAACC-UHFFFAOYSA-N
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Description

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide is a compound that belongs to the class of 2H-pyran-2-ones, which are known for their diverse chemical properties and applications. This compound features a benzamide group attached to a 2H-pyran-2-one ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide typically involves the reaction of benzoyl chloride with 2-oxo-6-phenyl-2H-pyran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-oxo-6-phenylpyran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-17(14-9-5-2-6-10-14)19-15-11-12-16(22-18(15)21)13-7-3-1-4-8-13/h1-12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSRJEAJNSAACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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